molecular formula C15H14F3N3 B11368777 2-methyl-N-(3-(trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

2-methyl-N-(3-(trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B11368777
M. Wt: 293.29 g/mol
InChI Key: YZFHDBHETFSQMH-UHFFFAOYSA-N
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Description

2-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE is a heterocyclic compound that features a cyclopenta[d]pyrimidine core with a trifluoromethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the cyclopenta[d]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable diene and a nitrile derivative under acidic or basic conditions.

    Introduction of the trifluoromethylphenyl group: This step often involves a nucleophilic aromatic substitution reaction where a trifluoromethylphenyl halide reacts with an amine derivative of the cyclopenta[d]pyrimidine core.

    Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the trifluoromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its bioactivity.

    Material Science: It is studied for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds such as pyrimidifen and flupentiofenox share structural similarities and are used in agrochemicals.

    Trifluoromethylphenyl Compounds: Compounds like trifluoromethylphenyl acetic acid derivatives are used in medicinal chemistry.

Uniqueness

2-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE is unique due to its combination of a cyclopenta[d]pyrimidine core and a trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C15H14F3N3

Molecular Weight

293.29 g/mol

IUPAC Name

2-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

InChI

InChI=1S/C15H14F3N3/c1-9-19-13-7-3-6-12(13)14(20-9)21-11-5-2-4-10(8-11)15(16,17)18/h2,4-5,8H,3,6-7H2,1H3,(H,19,20,21)

InChI Key

YZFHDBHETFSQMH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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